Methiocarb sulfoxide
Methiocarb sulfoxide
Methiocarb sulfoxide, is a carbamate insecticide, which is used to control rice insects. It is a metabolite of methiocarb present in honey.
Methiocarb-sulfoxide is a carbamate ester obtained by the formal condensation of the phenolic group of 3,5-dimethyl-4-(methylsulfinyl)phenol with the carboxy group of methylcarbamic acid. It is a metabolite of the pesticide methiocarb. It has a role as a marine xenobiotic metabolite. It is a sulfoxide and a carbamate ester.
Methiocarb-sulfoxide is a carbamate ester obtained by the formal condensation of the phenolic group of 3,5-dimethyl-4-(methylsulfinyl)phenol with the carboxy group of methylcarbamic acid. It is a metabolite of the pesticide methiocarb. It has a role as a marine xenobiotic metabolite. It is a sulfoxide and a carbamate ester.
Brand Name:
Vulcanchem
CAS No.:
2635-10-1
VCID:
VC20852216
InChI:
InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13)
SMILES:
CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC
Molecular Formula:
C11H15NO3S
Molecular Weight:
241.31 g/mol
Methiocarb sulfoxide
CAS No.: 2635-10-1
Cat. No.: VC20852216
Molecular Formula: C11H15NO3S
Molecular Weight: 241.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methiocarb sulfoxide, is a carbamate insecticide, which is used to control rice insects. It is a metabolite of methiocarb present in honey. Methiocarb-sulfoxide is a carbamate ester obtained by the formal condensation of the phenolic group of 3,5-dimethyl-4-(methylsulfinyl)phenol with the carboxy group of methylcarbamic acid. It is a metabolite of the pesticide methiocarb. It has a role as a marine xenobiotic metabolite. It is a sulfoxide and a carbamate ester. |
|---|---|
| CAS No. | 2635-10-1 |
| Molecular Formula | C11H15NO3S |
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate |
| Standard InChI | InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13) |
| Standard InChI Key | FNCMBMZOZQAWJA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC |
| Canonical SMILES | CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator